molecular formula C16H19N9O2 B2877668 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide CAS No. 1705802-72-7

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2877668
CAS No.: 1705802-72-7
M. Wt: 369.389
InChI Key: HRNWORSJTMAYQW-UHFFFAOYSA-N
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Description

1-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 1,2,4-triazole moiety at the 6-position. The piperidine ring at the 3-position is functionalized with a carboxamide group linked to a 5-methyl-1,3,4-oxadiazole-methyl substituent. The piperidine moiety may enhance blood-brain barrier penetration, while the carboxamide linkage could improve solubility and target-binding interactions.

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N9O2/c1-11-20-23-15(27-11)8-18-16(26)12-4-6-24(7-5-12)13-2-3-14(22-21-13)25-10-17-9-19-25/h2-3,9-10,12H,4-8H2,1H3,(H,18,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNWORSJTMAYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)piperidine-4-carboxamide is a complex organic molecule that integrates multiple heterocyclic structures known for their significant biological activities. This compound features a triazole ring, pyridazine, piperidine, and oxadiazole moieties, which have been associated with various pharmacological effects including antimicrobial, anticancer, and antitubercular properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N9O , with a molecular weight of approximately 419.493 g/mol . Its structure includes several functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H25N9O
Molecular Weight419.493 g/mol
PurityTypically ≥95%
CAS Number1797349-71-3

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole and triazole rings exhibit promising antimicrobial properties. For instance, studies have shown that compounds with these structures can effectively inhibit various bacterial strains including Staphylococcus aureus and Escherichia coli .

A study by Dhumal et al. (2016) highlighted the antitubercular activity of related compounds against Mycobacterium tuberculosis, with some derivatives showing IC50 values in the range of 1.35 to 2.18 μM , indicating potent activity against this pathogen .

Anticancer Activity

The anticancer potential of this compound has also been explored. Compounds similar to This compound have demonstrated significant antiproliferative effects against various cancer cell lines. For example, derivatives tested against MCF-7 and HCT116 cell lines showed IC50 values between 0.95 μM and 2.6 μM , suggesting they could be effective as anticancer agents .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : It could act as a modulator for various receptors involved in cellular signaling pathways.

Study on Antitubercular Activity

In a study focused on the synthesis and evaluation of triazole-containing compounds for their antitubercular properties, several derivatives were identified with IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis . The study utilized molecular docking techniques to predict binding affinities to critical enzymes such as InhA.

Anticancer Efficacy Evaluation

A comparative analysis of various derivatives revealed that certain compounds significantly inhibited thymidylate synthase (TS), an enzyme crucial for DNA synthesis in cancer cells. The most active compounds exhibited IC50 values lower than those of established chemotherapeutics like doxorubicin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocycles, substituents, and hypothesized biological activities. Below is a detailed comparison with key compounds derived from the provided evidence:

Core Heterocycle and Substituent Analysis

Compound ID Core Structure Key Substituents Molecular Weight (g/mol) Hypothesized Properties
Target Pyridazine 1,2,4-Triazol-1-yl, Piperidine-4-carboxamide, 5-methyl-1,3,4-oxadiazole-methyl Not reported Enhanced metabolic stability due to triazole; oxadiazole may improve membrane permeability.
Compound A Pyridinone Tetrazol-5-yl, propanamide Not reported Tetrazole as a carboxylic acid bioisostere may enhance solubility but reduce stability .
Compound B Pyridazine/Pyrazine Pyrazol-1-yl, nitrile, piperidine Not reported Nitrile group may increase electrophilicity, affecting reactivity and target selectivity .
Compound C Cyclopenta[c]pyridazine Pyrrolidin-1-yl, pyrimidine, piperidine-4-carboxamide Not reported Fused cyclopentane ring likely increases lipophilicity and CNS penetration .
Compound D Pyrazolo[3,4-b]pyridine 1-Ethyl-3-methylpyrazole, phenyl, methyl groups 374.4 Bulky substituents may hinder solubility but improve aromatic stacking interactions .
Compound E Pyrimidine 2-Furanyl, chloroacetamide Not reported Chloro and furanyl groups could confer antibacterial activity but increase toxicity risks .

Functional Group Impact

  • Triazole vs. Tetrazole : The target’s 1,2,4-triazole is more metabolically stable than Compound A’s tetrazole, which is prone to glucuronidation .
  • Oxadiazole vs.
  • Piperidine Linkage : Shared with Compound C, the piperidine-carboxamide motif suggests comparable pharmacokinetic profiles, though Compound C’s cyclopenta[c]pyridazine core may confer higher lipophilicity.

Molecular Weight and Bioavailability

Compound D (MW 374.4) falls within the typical range for orally bioavailable drugs. If the target compound has a similar molecular weight, it may follow Lipinski’s Rule of Five, though bulky substituents (e.g., oxadiazole-methyl) could affect absorption .

Research Findings and Hypotheses

  • Target vs. Compound D : The pyrazolo[3,4-b]pyridine core in Compound D is structurally rigid, which might limit conformational flexibility compared to the target’s pyridazine-triazole system. This could result in divergent binding modes to shared targets like kinase enzymes .
  • Metabolic Stability : The absence of ester or nitro groups (cf. Compound E’s nitro-triazole) in the target suggests reduced susceptibility to enzymatic degradation, a critical advantage in drug development .

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